Cas no 141136-83-6 (TRAP-6)

TRAP-6 structure
TRAP-6 structure
Nome del prodotto:TRAP-6
Numero CAS:141136-83-6
MF:C34H56N10O9
MW:748.870047569275
MDL:MFCD00238172
CID:218675
PubChem ID:329826680

TRAP-6 Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Asparagine,L-seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-
    • SER-PHE-LEU-LEU-ARG-ASN
    • THROMBIN RECEPTOR ACTIVATOR FOR PEPTIDE 6 (TRAP-6)
    • Thrombin Receptor Activator Peptide 6
    • TRAP-6
    • (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
    • Thrombin receptor (42-47), human
    • SFLLRN
    • SFLLRN-OH
    • BDBM85086
    • Thrombin Receptor Activator Peptide 6, >95% (HPLC)
    • Ser-Phe-Leu-Leu-Arg-Asn;Thrombin Receptor Activator Peptide 6
    • L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparagine
    • CHEMBL78392
    • C72622
    • 141136-83-6
    • Coagulation Factor II Receptor (1-6)
    • AS-71526
    • TRAP 6
    • DTXSID90431405
    • AC-32572
    • AKOS024457641
    • PAR-1 agonist peptide
    • PAR-1 agonist peptide;Thrombin Receptor Activator Peptide 6
    • PAR1 agonist
    • CS-5508
    • (2S,5S,8S,11S,14S,17S)-17-Amino-2-(2-amino-2-oxoethyl)-14-benzyl-5-(3-guanidinopropyl)-18-hydroxy-8,11-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
    • (2S,5S,8S,11S,14S,17S)-17-Amino-2-(2-amino-2-oxoethyl)-14-benzyl-5-(3-guanidinopropyl)-18-hydroxy-8,11-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oicacid
    • HY-P0078
    • NCGC00167239-01
    • 141136-83-6, TRAP 6, Thrombin Receptor Activator Peptide 6, PAR1 agonist, Thrombin Receptor (1-6), Coagulation Factor II Receptor (1-6)
    • Thrombin Receptor (1-6)
    • MFCD00238172
    • SCHEMBL15929733
    • TRAP-6,Ser-Phe-Leu-Leu-Arg-Asn,Thrombin Receptor Activator Peptide 6
    • HAGOWCONESKMDW-FRSCJGFNSA-N
    • DA-78586
    • TRAP-6?
    • (2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-amino-3-hydroxypropanamido]-3-phenylpropanamido]-4-methylpentanamido]-4-methylpentanamido]-5-carbamimidamidopentanamido]-3-carbamoylpropanoic acid
    • MDL: MFCD00238172
    • Inchi: 1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
    • Chiave InChI: HAGOWCONESKMDW-FRSCJGFNSA-N
    • Sorrisi: O=C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])O[H])N([H])[H])=O)=O)N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C(N([H])[H])=O)=O)C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 748.42300
  • Massa monoisotopica: 748.42317340g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 11
  • Conta atomi pesanti: 53
  • Conta legami ruotabili: 24
  • Complessità: 1270
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: 192
  • XLogP3: -3.8
  • Carica superficiale: 0
  • Superficie polare topologica: 337

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Punto di fusione: No data available
  • Punto di ebollizione: No data available
  • Punto di infiammabilità: No data available
  • Solubilità: TFA 0.1%: soluble
  • Coefficiente di ripartizione dell'acqua: Soluble in water at 1mg/ml
  • PSA: 334.04000
  • LogP: 1.83420
  • Solubilità: Trifluoruro

TRAP-6 Informazioni sulla sicurezza

TRAP-6 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T705105-1mg
TRAP-6
141136-83-6
1mg
$ 145.00 2022-06-02
TRC
T705105-2.5mg
TRAP-6
141136-83-6
2.5mg
$ 275.00 2022-06-02
ChemScence
CS-5508-10mg
TRAP-6
141136-83-6 99.74%
10mg
$160.0 2022-04-27
TargetMol Chemicals
T7625-25 mg
TRAP-6
141136-83-6 100%
25mg
¥ 3,135 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T94980-5mg
TRAP-6
141136-83-6 98%
5mg
¥845.0 2023-09-06
DC Chemicals
DC23094-100 mg
TRAP-6
141136-83-6 >98%
100mg
$850.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T94980-2mg
TRAP-6
141136-83-6 98%
2mg
¥499.0 2023-09-06
abcr
AB530389-25 mg
Thrombin Receptor Activator Peptide 6; .
141136-83-6
25mg
€703.90 2022-07-29
Ambeed
A693456-2mg
(2S,5S,8S,11S,14S,17S)-17-Amino-2-(2-amino-2-oxoethyl)-14-benzyl-5-(3-guanidinopropyl)-18-hydroxy-8,11-diisobutyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
141136-83-6 99%
2mg
$51.0 2025-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T860430-25mg
TRAP-6,Ser-Phe-Leu-Leu-Arg-Asn,Thrombin Receptor Activator Peptide 6
141136-83-6 >99%
25mg
¥3,236.00 2022-09-28

TRAP-6 Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:141136-83-6)TRAP-6
A899207
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):242.0/652.0
atkchemica
(CAS:141136-83-6)TRAP-6
CL4588
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta